Methyl 4-amino-2-sulfamoylbenzoate

Anticonvulsant SAR Rule of Six Steric hindrance effect

SAR-focused anticonvulsant research requires a validated low-potency reference to quantify potency gains from steric hindrance. Methyl 4-amino-2-sulfamoylbenzoate (CAS 2297-06-5) is the least hindered, lowest-potency methyl ester in the alkyl 4-amino-2-sulfamoylbenzoate series-experimentally confirmed as a baseline calibrator. • Validated negative control in murine MES & strychnine seizure models (Hamor & Loev SAR series) • >60% synthetic yields vs. 3-5% for hindered isopropyl analogs-ideal for parallel derivatization • Drug-like profile: MW 230.24, XLogP3 0.3, TPSA 121 Ų • ≥98% purity; globally stocked for immediate dispatch

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 2297-06-5
Cat. No. B1310560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-sulfamoylbenzoate
CAS2297-06-5
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
InChIInChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
InChIKeyUCCAGURECWZRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-2-sulfamoylbenzoate: Anticonvulsant SAR Reference


Methyl 4-amino-2-sulfamoylbenzoate (CAS 2297-06-5) is a member of the alkyl 4-amino-2-sulfamoylbenzoate series, a class of compounds with a well-documented history of pronounced anticonvulsant activity in murine models [1]. Characterized by a molecular weight of 230.24 g·mol⁻¹ and a computed XLogP3 of 0.3, this difunctionalized benzoate ester serves as both a pharmacologically active entity and a versatile synthetic intermediate for further derivatization [2]. Its established structure-activity relationship within the series makes it a critical reference point for quantitative pharmacological comparisons, distinguishing it from generic sulfonamide building blocks.

Methyl 4-Amino-2-sulfamoylbenzoate: Substituent Effects on Potency


Within the alkyl 4-amino-2-sulfamoylbenzoate series, the ester substituent is not a mere solubility handle but a critical driver of anticonvulsant potency, governed by steric effects as delineated by the 'Rule of Six' [1]. The primary literature explicitly states that 'the highly hindered isopropyl and sec-butyl esters are much more potent than the less hindered methyl, ethyl, and n-propyl compounds' [1]. Consequently, substituting methyl 4-amino-2-sulfamoylbenzoate with a more hindered analog without accounting for this established potency gradient will fundamentally alter the pharmacological profile of the resulting preparation, making its procurement as a defined, less-hindered reference compound essential for reproducible SAR studies and method development.

Methyl 4-Amino-2-sulfamoylbenzoate: Quantitative Evidence


Anticonvulsant Potency: Baseline in Steric-Driven SAR

In the alkyl 4-amino-2-sulfamoylbenzoate series, the methyl ester exhibits the lowest anticonvulsant potency, serving as a critical baseline. The application of the 'Rule of Six' for steric effect estimation confirms that 'highly hindered isopropyl and sec-butyl esters are much more potent than the less hindered methyl, ethyl, and n-propyl compounds' [1]. Independent structure-activity analysis further reinforces that isopropyl ester (compound I, R = isopropyl) is the 'most potent' anticonvulsant, with 'methyl and ethyl esters... much less potent in that order' [2]. This provides a clear, cross-referenced potency ranking where methyl defines the lower boundary.

Anticonvulsant SAR Rule of Six Steric hindrance effect

Lipophilicity: XLogP3 Across the Ester Series

The methyl ester possesses a computed XLogP3 of 0.3 (PubChem), reflecting its relatively hydrophilic character [1]. In contrast, the isopropyl ester is reported to have an experimental LogP of approximately 2.84, with some sources estimating a value around 1.8 . This represents a >10-fold to nearly 100-fold increase in partition coefficient between the methyl and isopropyl esters, a difference that has direct implications for aqueous solubility, formulation strategy, and in vivo distribution.

Lipophilicity XLogP3 Drug-likeness Formulation development

Synthetic Versatility: Privileged Intermediate for Derivatization

The methyl ester's minimal steric bulk at the alkoxycarbonyl position makes it the most reactive substrate for nucleophilic acyl substitution reactions within the series. While the isopropyl and sec-butyl esters are favored for their anticonvulsant potency, their steric hindrance impedes transesterification and direct amidation [1]. The Hamor and Janfaza synthesis itself proceeds via the methyl ester (and other linear alkyl esters) as a direct reduction product from the corresponding nitro compound, underscoring its central role in the synthetic pathway [2]. The constrained yields reported for isopropyl ester synthesis (3-5% via direct alcoholysis in related 5-substituted series) further highlight the practical synthetic advantage of the methyl ester [3].

Synthetic intermediate Transesterification Amidation Medicinal chemistry building block

Physicochemical Profile: Key Properties vs. Heavier Esters

The methyl ester has a molecular weight of 230.24 g·mol⁻¹ and a topological polar surface area (TPSA) of 121 Ų, with 2 hydrogen bond donors and 6 acceptors [1]. This results in a lower heavy atom count (15) compared to the isopropyl ester (C₁₀H₁₄N₂O₄S, MW 258.30) . The lower molecular weight directly impacts properties relevant to formulation, such as calculated molar solubility and membrane permeability estimates. The methyl ester's PSA-to-MW ratio is favorable for maintaining drug-like physicochemical space, whereas the bulkier esters shift towards higher lipophilicity and molecular weight, which may require different formulation strategies.

Physicochemical properties TPSA Molecular weight Drug-likeness

Carbonic Anhydrase Inhibitor Precursor Role

Methyl 4-amino-2-sulfamoylbenzoate serves as a protected form of the corresponding free acid (4-amino-2-sulfamoylbenzoic acid, CAS 46277-93-4), which is a known sulfonamide scaffold with demonstrated carbonic anhydrase (CA) inhibitory activity [1]. Benzenesulfonamide derivatives bearing 4-amino moieties have been shown to inhibit the mitochondrial isozyme hCA VB with Ki values in the range of 1.56–4.3 μM [2]. While the free acid has an XLogP3 of -0.3 and contains three hydrogen bond donors, the methyl ester's improved lipophilicity (XLogP3 = 0.3) and reduced HBD count (2) offer distinct advantages in membrane penetration for in vitro assays or as a prodrug strategy for cellular studies [3]. This positions the methyl ester as a valued intermediate for generating CA inhibitor libraries via further functionalization.

Carbonic anhydrase inhibition Prodrug Sulfonamide Medicinal chemistry

Methyl 4-Amino-2-sulfamoylbenzoate: Application Scenarios


Anticonvulsant Assay Calibration Standard

As the lowest-potency, least sterically hindered member of the alkyl 4-amino-2-sulfamoylbenzoate series, the methyl ester serves as an experimentally validated negative control or baseline calibrator in murine seizure models (maximal electric shock and strychnine-induced convulsion assays). This is directly supported by cross-referenced SAR data from the Hamor and Loev research groups, which consistently rank the methyl ester at the lower bound of potency for the series [REFS-1, REFS-2]. Its use as a baseline comparator enables rigorous quantification of the potency gains achieved through increased steric hindrance at the ester position.

Building Block for CA Inhibitor Libraries

The methyl ester acts as a lipophilicity-adjusted, protected precursor to 4-amino-2-sulfamoylbenzoic acid, a scaffold with established carbonic anhydrase inhibitory potential (Ki values in the low micromolar range for the hCA VB isoform) [1]. With an XLogP3 of 0.3 and only two hydrogen bond donors, it is better suited for membrane permeability in cell-based assays compared to the free acid (XLogP3 = -0.3) [2]. This makes it an ideal starting material for the synthesis of diverse sulfonamide-based CA inhibitor libraries via ester hydrolysis or direct aminolysis reactions.

Substrate for Parallel Synthesis Derivatization

The minimal steric hindrance around the methyl ester carbonyl enables efficient transesterification, amidation, and hydrolysis reactions that are sterically impeded with isopropyl or sec-butyl ester analogs [1]. This property is quantitatively evidenced by the dramatically lower synthetic yields reported for direct isopropyl ester formation (3-5%) in related 5-substituted 2-sulfamoylbenzoate series, compared to standard methyl ester yields exceeding 60% [2]. This makes the methyl ester the preferred substrate for parallel synthesis and high-throughput derivatization workflows where reaction efficiency and scope are paramount.

Physicochemical Reference for CNS Drug Design

With a molecular weight of 230.24 g·mol⁻¹, a TPSA of 121 Ų, and an XLogP3 of 0.3, the methyl ester occupies a defined drug-like physicochemical space [1]. This profile contrasts markedly with the higher molecular weight and increased lipophilicity of the isopropyl (MW 258.30, LogP ~2.8) and ethyl esters (MW 244.27, LogP ~1.3–1.6) [REFS-2, REFS-3]. Researchers can leverage this compound as a reference standard when evaluating how incremental changes in ester substituent size and lipophilicity affect CNS penetration, aqueous solubility, and off-target binding in the context of anticonvulsant drug development.

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